molecular formula C13H14N4O4 B14958563 N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine CAS No. 879762-83-1

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine

Cat. No.: B14958563
CAS No.: 879762-83-1
M. Wt: 290.27 g/mol
InChI Key: OTEICTHGRAIPPX-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine is a compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzotriazinone core, which is a tricyclic structure containing nitrogen atoms, and a glycine moiety, which is an amino acid.

Preparation Methods

The synthesis of N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine involves its interaction with specific molecular targets and pathways. The benzotriazinone core can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine can be compared with other benzotriazinone derivatives, such as:

Properties

CAS No.

879762-83-1

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]acetic acid

InChI

InChI=1S/C13H14N4O4/c18-11(14-8-12(19)20)6-3-7-17-13(21)9-4-1-2-5-10(9)15-16-17/h1-2,4-5H,3,6-8H2,(H,14,18)(H,19,20)

InChI Key

OTEICTHGRAIPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC(=O)O

solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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